Product packaging for 3-phenyl-1,2,4,5-tetrazine(Cat. No.:CAS No. 36022-11-4)

3-phenyl-1,2,4,5-tetrazine

Cat. No.: B6154165
CAS No.: 36022-11-4
M. Wt: 158.16 g/mol
InChI Key: BDOSMWXSWHOGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 1,2,4,5-Tetrazine (B1199680) Class and its Significance in Heterocyclic Chemistry

1,2,4,5-tetrazines, also known as s-tetrazines, are a class of organic compounds characterized by a six-membered aromatic ring containing four nitrogen atoms and two carbon atoms. wikipedia.org This nitrogen-rich structure imparts distinct chemical and physical properties that make them valuable in various scientific domains. mdpi.comresearchgate.net

The significance of the 1,2,4,5-tetrazine class in heterocyclic chemistry is multifaceted. Their electron-deficient nature makes them highly reactive in certain types of chemical reactions, most notably in inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov This reactivity has been harnessed in the field of bioorthogonal chemistry, where these reactions can occur within living systems without interfering with native biochemical processes. researchgate.netontosight.ai This allows for the specific labeling and tracking of biomolecules. ontosight.ai Furthermore, 1,2,4,5-tetrazine derivatives have found applications in materials science, coordination chemistry, and as high-energy density materials. mdpi.comnih.gov

There are three core-ring isomers of tetrazine: 1,2,3,4-tetrazines, 1,2,3,5-tetrazines, and 1,2,4,5-tetrazines. wikipedia.org Among these, the 1,2,4,5-tetrazine scaffold is particularly well-studied and has been incorporated into a myriad of derivatives with diverse functionalities. wikipedia.orgnih.gov

Historical Context of 3-phenyl-1,2,4,5-tetrazine Research Development

The synthesis of 1,2,4,5-tetrazines dates back to the late 19th century with the work of Adolf Pinner. mdpi.comwikipedia.org The Pinner synthesis involves the reaction of iminoesters with hydrazine (B178648) to form dihydro-1,2,4,5-tetrazine derivatives, which are then oxidized to the corresponding 1,2,4,5-tetrazines. mdpi.com This classical method laid the groundwork for the preparation of a wide range of tetrazine compounds, including those with phenyl substituents.

Over the years, synthetic methodologies have evolved to improve yields and expand the scope of accessible tetrazine derivatives. nih.gov The development of this compound and its derivatives has been driven by their utility in various chemical applications. A significant milestone in the application of tetrazines, including this compound, was the discovery of their utility in IEDDA reactions with strained alkenes and alkynes, a concept that has been established for over five decades. nih.govharvard.edu This has led to a surge in research focused on their use in bioorthogonal chemistry for applications such as cell labeling and in vivo imaging. researchgate.netnih.gov

Structural Peculiarities and Electronic Configuration of the this compound Core

The this compound molecule possesses a unique structure that dictates its chemical behavior. The core of the molecule is the 1,2,4,5-tetrazine ring, a planar, aromatic heterocycle. Attached to one of the carbon atoms of this ring is a phenyl group.

The electronic configuration of the 1,2,4,5-tetrazine ring is characterized by its electron-deficient nature, a consequence of the four electronegative nitrogen atoms. This electron deficiency is a key factor in its high reactivity in IEDDA reactions. The phenyl substituent can influence the electronic properties of the tetrazine ring through inductive and resonance effects. Computational studies have been employed to understand the torsional potential and electronic properties of phenyl-substituted tetrazines. researchgate.net

The planarity of the molecule is a notable feature. X-ray crystallography studies of related diaryl-1,2,4,5-tetrazines have shown that the molecule can be completely planar, which is unusual for aromatic rings with adjacent nitrogen atoms. nih.gov This planarity facilitates π-stacking interactions in the solid state. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₆N₄
Molar Mass 158.16 g/mol
CAS Number 36022-11-4
IUPAC Name This compound
SMILES C1=CC=C(C=C1)C2=NN=CN=N2
InChIKey BDOSMWXSWHOGDF-UHFFFAOYSA-N

Data sourced from PubChem CID 298781 nih.gov

Research Landscape and Current Trends in this compound Chemistry

The research landscape for this compound and its derivatives is vibrant and expanding, driven by its versatile reactivity. A major focus of current research is its application in bioorthogonal chemistry. researchgate.net Scientists are developing new tetrazine derivatives with tailored properties, such as enhanced reaction kinetics and improved stability in aqueous environments, for in vivo applications. researchgate.netharvard.edu These applications include pretargeted imaging and therapy. researchgate.net

Another significant trend is the use of this compound as a building block in the synthesis of more complex heterocyclic systems. For instance, it participates in regioselective cycloaddition reactions with alkynyl sulfides to produce pyridazines. rsc.org Furthermore, under specific conditions promoted by solvents like hexafluoroisopropanol (HFIP), it can undergo an unprecedented formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) to yield 1,2,4-triazine (B1199460) derivatives. dicp.ac.cnnih.gov

The development of novel synthetic routes to access asymmetrically substituted tetrazines, including those bearing a phenyl group, is also an active area of research. nih.govrsc.org This includes methods like Sonogashira cross-coupling reactions to introduce various substituents onto the tetrazine core. rsc.org Additionally, the unique properties of tetrazines are being explored in materials science for applications in electronic devices and as fluorogenic probes. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-4-7(5-3-1)8-11-9-6-10-12-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOSMWXSWHOGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305562
Record name 3-phenyl-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36022-11-4
Record name NSC171110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenyl 1,2,4,5 Tetrazine and Its Derivatives

Classical and Evolving Synthetic Pathways to the 1,2,4,5-Tetrazine (B1199680) Ring System

The formation of the aromatic 1,2,4,5-tetrazine ring is typically a two-step process that involves the initial creation of a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the corresponding aromatic tetrazine. mdpi.comub.edu

Pinner Synthesis and its Adaptations for 3-phenyl-1,2,4,5-tetrazine

The Pinner synthesis, a foundational method in tetrazine chemistry, traditionally involves the reaction of imidoesters with hydrazine (B178648) to form an amidrazone intermediate. mdpi.comnih.gov This intermediate then undergoes cyclization with excess hydrazine to yield a dihydro-1,2,4,5-tetrazine, which is subsequently oxidized. mdpi.comnih.gov A more direct and commonly used adaptation, often referred to as a "Pinner-like" reaction, utilizes nitriles as starting materials. For the synthesis of this compound derivatives, this typically involves the condensation of benzonitrile (B105546) with another nitrile in the presence of hydrazine. scispace.comsemanticscholar.org

Sulfur-mediated "Pinner-like" reactions have proven effective for generating aromatic tetrazines. nih.gov For unsymmetrical tetrazines, such as those with a phenyl group at C3 and a different substituent at C6, a mixture of two different nitriles is reacted with hydrazine hydrate (B1144303). rsc.org This approach, however, can lead to a mixture of products, including two symmetrical tetrazines and the desired unsymmetrical tetrazine.

A general procedure for synthesizing unsymmetrical tetrazines involves mixing the desired nitriles (e.g., benzonitrile and another substituted nitrile) with hydrazine, which generates the dihydrotetrazine intermediates that are then oxidized. nih.govgoogle.com

Oxidative Aromatization of Dihydrotetrazine Precursors

The final and crucial step in most tetrazine syntheses is the oxidation of the dihydro-1,2,4,5-tetrazine intermediate to the aromatic 1,2,4,5-tetrazine. mdpi.comub.edu The choice of oxidant is critical to ensure high yields and compatibility with various functional groups.

Historically and most commonly, nitrogen oxides generated in situ from sodium nitrite (B80452) (NaNO₂) in an acidic medium (like hydrochloric or acetic acid) are used for this transformation. mdpi.comnih.govnih.gov This method is effective but can be harsh and may not be suitable for substrates with sensitive functional groups, such as amino groups. mdpi.comnih.gov

To overcome these limitations, milder and more selective oxidizing agents have been employed. These alternatives offer better functional group tolerance and often result in cleaner reactions and easier purification.

Oxidizing AgentAbbreviationNotesReference(s)
[Bis(acetoxy)iodo]benzenePIDAA mild and effective oxidant, compatible with amine groups. Products are easily separated from the iodobenzene (B50100) byproduct. mdpi.comnih.gov
2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneDDQAn organic oxidant used as an alternative to nitrous reagents. nih.gov
m-Chloroperoxybenzoic acidm-CPBAAn organic peroxide that can effectively oxidize dihydrotetrazines. mdpi.com
BenzoquinoneAn effective organic oxidant providing good yields. mdpi.comnih.gov
Benzoyl peroxideAnother organic peroxide used for the aromatization step. mdpi.comnih.gov
Chromium trioxideCrO₃A stronger, metal-based oxidant. nih.gov

The selection of the appropriate oxidant is determined by the specific substituents on the dihydrotetrazine ring to maximize the yield of the final this compound derivative. nih.gov

Cyclization Reactions in this compound Formation

Beyond the Pinner-type condensations, other cyclization strategies have been developed to construct the this compound ring system, often providing routes to unsymmetrically substituted derivatives.

One notable method involves the use of N,N'-diacylhydrazines. In this approach, two different acyl groups (one being benzoyl) are sequentially introduced to hydrazine. The resulting N,N'-dibenzoylhydrazine is then treated with a reagent like phosphorus pentachloride (PCl₅) to form a 1,2-dichloromethylene hydrazine intermediate. This intermediate subsequently undergoes condensation with hydrazine, followed by oxidation, to yield the unsymmetrical 3-phenyl-6-substituted-1,2,4,5-tetrazine. nih.govnih.gov

Another strategy utilizes triazinone precursors. For instance, a 3-methyl-6-phenyl-1,2,4-triazinone can be reacted with hydrazine hydrate under acidic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4,5-tetrazine ring. This method provides a more controlled pathway to specific unsymmetrically substituted tetrazines.

Strategies for Introducing the Phenyl Substituent at the C3 Position

The introduction of the phenyl group at the C3 position is intrinsically linked to the synthesis of the tetrazine ring itself, particularly for unsymmetrical derivatives. The choice of starting materials dictates the substitution pattern of the final product.

The most direct method is the co-condensation of benzonitrile with a second, different nitrile (R-CN) and hydrazine in a Pinner-like reaction. This statistically governed reaction produces a mixture of 3,6-diphenyl-1,2,4,5-tetrazine (B188303), the 3,6-di-R-1,2,4,5-tetrazine, and the desired 3-phenyl-6-R-1,2,4,5-tetrazine. scispace.comrsc.org

More controlled syntheses offer better selectivity. The cyclization of an N-acyl-N'-benzoylhydrazine derivative, as described previously, ensures the specific placement of the phenyl group at one position and the other substituent at the other. nih.gov Similarly, starting with a pre-formed heterocycle like a 6-phenyl-1,2,4-triazinone and cyclizing it to form the tetrazine ring also guarantees the position of the phenyl substituent.

Derivatization Approaches for this compound Analogues

Further functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for various applications. This is most commonly achieved by introducing diverse substituents at the C6 position.

Introduction of Additional Substituents at the C6 Position

The synthesis of 3-phenyl-6-substituted-1,2,4,5-tetrazines can be achieved either by constructing the ring from two different precursors or by post-synthetic modification of a pre-functionalized tetrazine.

Ring Construction from Unsymmetrical Precursors: As detailed in sections 2.1.1 and 2.2, the reaction of benzonitrile with another nitrile (e.g., a substituted benzonitrile, an alkyl nitrile, or a heteroaromatic nitrile) in the presence of hydrazine and an activating agent like sulfur, followed by oxidation, yields the corresponding 3-phenyl-6-substituted-1,2,4,5-tetrazine. rsc.orgresearchgate.net This is a common one-pot method for creating libraries of unsymmetrically disubstituted tetrazines. rsc.org

C3-Substituent PrecursorC6-Substituent PrecursorResulting C6-SubstituentReference(s)
BenzonitrileSubstituted BenzonitrilesSubstituted Phenyl researchgate.net
BenzonitrilePhenylacetonitrileBenzyl researchgate.net
BenzonitrileAcetonitrile (B52724)Methyl scispace.com
Benzonitrile2-CyanopyridinePyridin-2-yl nih.gov

Post-Synthetic Modification via Cross-Coupling: A more versatile and modern approach involves the synthesis of a stable, functionalizable this compound precursor, which can then be elaborated using cross-coupling reactions. A key intermediate for this strategy would be a 3-phenyl-6-halo-1,2,4,5-tetrazine. While the synthesis of 3-bromo-6-phenyl-1,2,4,5-tetrazine (B3261920) has been described for subsequent reaction at the C3 position, the same logic applies to derivatizing the C6 position of a 3-phenyl-6-bromo-1,2,4,5-tetrazine. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly powerful for this purpose. This reaction allows for the coupling of a halogenated tetrazine with a terminal alkyne, introducing a new carbon-carbon bond at the C6 position. rsc.org The resulting alkynyltetrazines can serve as versatile intermediates for further transformations, such as hydrogenation to produce alkyl-substituted tetrazines.

Coupling ReactionPrecursorReagentsC6-Substituent IntroducedReference(s)
Sonogashira3-Bromo-6-phenyl-1,2,4,5-tetrazine*Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, BaseAlkynyl rsc.org

Note: This reaction has been reported for functionalizing the C3 position of 6-phenyl-tetrazine, but is directly applicable for C6 functionalization of a 3-phenyl-tetrazine precursor.

Nucleophilic Substitution Reactions on this compound Scaffolds

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the post-synthetic modification of pre-formed tetrazine scaffolds. When a this compound is substituted at the 6-position with a good leaving group, such as a halogen (e.g., chlorine or bromine), it becomes a versatile precursor for a variety of derivatives. nih.gov

Research has demonstrated that nucleophiles like phenols and thiols can readily displace these leaving groups. nih.gov A significant finding is that these nucleophilic substitution reactions can be reversible, establishing a dynamic covalent system. nih.govresearchgate.net This dynamic nature allows for the exchange of substituents on the tetrazine core, which can be controlled by reaction conditions. researchgate.net This process, termed dynamic nucleophilic aromatic substitution of tetrazines (SNTz), provides a powerful tool for creating libraries of compounds and sophisticated molecular structures. nih.govresearchgate.net The substitution is not limited to phenols and thiols; other nucleophiles such as amines can also be employed to generate amino-functionalized tetrazines. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

Metal-catalyzed cross-coupling reactions represent a highly efficient method for forming carbon-carbon bonds on the tetrazine ring, enabling the synthesis of complex, unsymmetrical derivatives. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to tetrazine chemistry. rsc.orgchemrxiv.orgwikipedia.org

This methodology is particularly useful for synthesizing asymmetrically disubstituted alkyl- and aryl-tetrazines, which can be challenging to prepare using traditional condensation methods. rsc.orgresearchgate.net The process typically involves reacting a halogenated tetrazine, such as 3-bromo-6-phenyl-1,2,4,5-tetrazine, with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgwikipedia.org This approach has been optimized to produce various alkynyl-tetrazine derivatives, which can serve as versatile intermediates for further transformations. rsc.orgchemrxiv.org

Table 1: Examples of Sonogashira Coupling with Tetrazine Scaffolds
Tetrazine SubstrateAlkyne Coupling PartnerProductYieldReference
3-bromo-6-methyl-1,2,4,5-tetrazinePhenylacetylene3-methyl-6-(phenylethynyl)-1,2,4,5-tetrazine49% researchgate.net
3-bromo-6-methyl-1,2,4,5-tetrazine(Trimethylsilyl)acetylene3-methyl-6-((trimethylsilyl)ethynyl)-1,2,4,5-tetrazine72% ub.edu
3-bromo-6-phenyl-1,2,4,5-tetrazine1-hexyne3-(hex-1-yn-1-yl)-6-phenyl-1,2,4,5-tetrazine- rsc.org

Beyond the Sonogashira reaction, other cross-coupling methods like the Suzuki coupling (using boronic acids) have also been employed to functionalize chlorotetrazines, further expanding the synthetic toolkit for these heterocycles. uzh.chnih.gov

Strategies for Unsymmetrical 3,6-Disubstituted Tetrazines

The synthesis of unsymmetrical 3,6-disubstituted tetrazines, such as those bearing a phenyl group at C3 and a different substituent at C6, requires strategic planning to avoid the formation of statistical mixtures of symmetrical and unsymmetrical products. nih.gov

One common approach is the co-condensation of two different nitriles (e.g., benzonitrile and another nitrile) with hydrazine. nih.govrsc.org While straightforward, this can lead to a mixture of products requiring careful purification. An S-induced one-pot reaction of aromatic nitriles with hydrazine hydrate under thermal conditions has been reported as a successful method for generating unsymmetrically substituted tetrazines. rsc.org

More controlled, stepwise strategies are often preferred. A versatile method involves the synthesis of a 3-thiomethyltetrazine intermediate from a carboxylic ester precursor. nih.govchemrxiv.org This intermediate can then serve as a platform for introducing a second, different substituent via palladium-catalyzed cross-coupling reactions, offering a divergent route to a wide range of unsymmetrical tetrazines. nih.govchemrxiv.org

Another robust strategy involves the synthesis of a monosubstituted tetrazine, such as 3-bromo-6-phenyl-1,2,4,5-tetrazine, which is then subjected to a metal-catalyzed cross-coupling reaction (as described in 2.3.1.2) to install the second substituent in a highly controlled manner. rsc.org

Table 2: Selected Strategies for Unsymmetrical Tetrazine Synthesis
StrategyKey Intermediate/ReactionDescriptionReference
S-induced Co-condensationReaction of two different nitriles with hydrazine hydrateA one-pot method that can produce unsymmetrical tetrazines directly, though mixtures can occur. rsc.org
Divergent Synthesis3-thiomethyltetrazine platformCarboxylic esters are converted to thiomethyltetrazines, which are versatile precursors for cross-coupling. nih.govchemrxiv.org
Stepwise FunctionalizationMetal-catalyzed cross-coupling of a halo-tetrazineA monosubstituted halo-tetrazine is selectively functionalized to introduce the second substituent. rsc.orgnih.gov
Optimized CondensationMicrowave-assisted condensation of 1,2-dichloromethylene hydrazinesAn improved route that shortens reaction times and increases yields for asymmetric tetrazines. nih.gov

Synthesis of Fused Ring Systems Incorporating the this compound Moiety

The 1,2,4,5-tetrazine ring can also serve as a foundation for constructing more complex, fused heterocyclic systems. These reactions typically involve a tetrazine derivative with a suitably positioned functional group that can participate in an intramolecular cyclization.

A prominent example is the synthesis of nih.govrsc.orgresearchgate.nettriazolo[1,5-b] nih.govrsc.orgchemrxiv.orgresearchgate.nettetrazines. beilstein-journals.orgnih.gov The synthetic approach involves preparing a 3,6-disubstituted 1,2,4,5-tetrazine where one of the substituents is an amidine fragment. This precursor then undergoes an oxidative cyclization, often using an oxidant like (diacetoxyiodo)benzene, to form the fused triazole ring. nih.gov This method has been used to create a series of novel triazolotetrazines, including derivatives where one of the substituents on the core structure is a phenyl group. beilstein-journals.org The reactivity of these fused systems can be further explored through nucleophilic substitution reactions on the newly formed ring. nih.gov

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for subsequent applications. Due to the characteristic magenta or red color of most tetrazines, their progress through purification steps can often be monitored visually. A variety of standard laboratory techniques are employed.

Column Chromatography: Silica gel column chromatography is a widely used method for purifying crude reaction mixtures. researchgate.net Different solvent systems (eluents) are used to separate the desired tetrazine product from starting materials, by-products, and catalysts.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical or biological applications, preparative HPLC is often the method of choice. nih.gov Reverse-phase columns (e.g., C18) are commonly used, with gradients of solvents like acetonitrile and water, often with additives like trifluoroacetic acid (TFA). nih.govmdpi.com

Filtration and Recrystallization: When the tetrazine product is a stable solid, it can be isolated by filtration from the reaction mixture or a suspension. researchgate.net Recrystallization from an appropriate solvent system can be an effective technique for obtaining highly pure crystalline material.

Extraction and Solid-Phase Extraction (SPE): Standard workup procedures often involve liquid-liquid extraction to separate the product from aqueous solutions. researchgate.net For more rapid purification or sample cleanup, solid-phase extraction cartridges, such as a Sep-Pak C18 cartridge, can be used to retain the tetrazine of interest while impurities are washed away, after which the product is eluted with a stronger solvent. mdpi.com

Reactivity and Reaction Mechanisms of 3 Phenyl 1,2,4,5 Tetrazine

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The IEDDA reaction is a cornerstone of the reactivity of 3-phenyl-1,2,4,5-tetrazine, enabling its use in a wide array of applications, particularly in bioconjugation. This reaction involves an electron-deficient diene, in this case, the tetrazine, reacting with an electron-rich dienophile. nih.gov

The reactivity of this compound in IEDDA reactions is primarily governed by frontier molecular orbital (FMO) theory. nih.gov Specifically, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine diene. nih.gov The small energy gap between these orbitals is what drives the rapid kinetics of these reactions. nih.gov The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring lowers the energy of its LUMO, making it highly susceptible to attack by electron-rich dienophiles. nih.govrsc.org The reaction proceeds through a concerted, asynchronous [4+2] cycloaddition transition state, leading to a bicyclic intermediate that rapidly eliminates nitrogen gas to form a dihydropyridazine (B8628806), which can then be oxidized to a stable pyridazine (B1198779). nih.gov

Kinetic studies of IEDDA reactions involving this compound and its derivatives have been instrumental in quantifying their reactivity. The reaction rates are typically determined under pseudo-first-order conditions by monitoring the decay of the tetrazine's characteristic UV-vis absorption. nih.gov A critical determinant of the reaction rate is the energy gap between the diene's LUMO and the dienophile's HOMO. nih.gov Factors that decrease this gap, such as the introduction of electron-withdrawing substituents on the tetrazine, lead to an increase in the reaction rate. nih.gov The strain of the dienophile is another major factor; highly strained alkenes and alkynes, such as trans-cyclooctenes (TCO), react exceptionally fast. nih.gov For instance, second-order rate constants for reactions with strained dienophiles can be as high as 22,000 M⁻¹s⁻¹. nih.gov

Interactive Table: Reaction Rate Constants of Substituted Tetrazines with Dienophiles

Tetrazine SubstituentDienophileSolventRate Constant (k₂) [M⁻¹s⁻¹]Reference
3,6-diphenylBCNMethanol (B129727)3.6 nih.gov
3,6-bis(4-fluorophenyl)BCNMethanol2.7 nih.gov
3,6-bis(4-fluorophenyl)BCNAcetonitrile (B52724)1.4 nih.gov
3-phenylTCO-- nih.gov
3,6-di-2-pyridylNorborneneMethanol- nih.gov

The unsymmetrical nature of this compound introduces the element of regioselectivity in its IEDDA reactions. This regioselectivity is influenced by a combination of steric and electronic factors. The substituents on the tetrazine ring polarize the diene system, which can direct the incoming dienophile. Generally, these cycloadditions are highly regioselective, often producing a single cycloadduct. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can help predict the favored regioisomer by analyzing the transition state energies. For unsymmetrical tetrazines, the electronic properties of the substituents play a significant role in determining the regiochemical outcome of the cycloaddition. rsc.org

Interactive Table: Effect of Substituents on Tetrazine Reactivity

Substituent TypeEffect on LUMO EnergyEffect on Reaction RateExample SubstituentReference
Electron-withdrawingLowersIncreasesPyridyl, Fluoro-substituted phenyl nih.govenamine.net
Electron-donatingRaisesDecreasesMethoxy (B1213986), Methyl rsc.orgnih.gov

A wide range of dienophiles can participate in IEDDA reactions with this compound and its derivatives. The most reactive dienophiles are those with high-energy HOMOs and significant ring strain. nih.govrsc.org Prominent examples include:

Strained Alkenes: Trans-cyclooctenes (TCOs) and norbornenes are highly reactive due to their ring strain and are frequently used for fast bioorthogonal labeling. nih.govnih.govrsc.org

Strained Alkynes: Bicyclo[6.1.0]nonyne (BCN) is another highly reactive dienophile. nih.gov

Electron-rich Alkenes and Alkynes: While less reactive than their strained counterparts, electron-rich dienophiles such as enamines and ynamines can also undergo IEDDA reactions. sigmaaldrich.com

Arylethynyltrifluoroborates: These have been developed as unstrained dienophiles that can be chemically triggered for IEDDA reactions. acs.org

The choice of dienophile allows for the tuning of the reaction kinetics over several orders of magnitude. researchgate.net

Other Electrophilic and Nucleophilic Reactions

While IEDDA reactions dominate its chemistry, the 1,2,4,5-tetrazine ring can also participate in other electrophilic and nucleophilic reactions. The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNA_r) reactions have been reported for substituted tetrazines, such as 3,6-dichloro-1,2,4,5-tetrazine, where the chlorine atoms can be displaced by nucleophiles like phenols and alkyl thiols. nih.gov This suggests that the carbon atoms of the tetrazine ring in this compound are electrophilic centers.

Reactions with strong nucleophiles, such as organolithium reagents, can lead to the formation of functionalized tetrazines. For instance, 3-aryl-1,2,4,5-tetrazines can be lithiated and subsequently trapped with electrophiles like aldehydes or benzophenone (B1666685). researchgate.net

The tetrazine ring itself is generally considered electron-deficient and thus not highly reactive towards electrophiles in typical electrophilic aromatic substitution reactions like nitration or sulfonation. masterorganicchemistry.com However, the phenyl substituent could potentially undergo such reactions, though the reactivity would be influenced by the deactivating nature of the attached tetrazine ring.

Nucleophilic Addition Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that can react with the electron-deficient 1,2,4,5-tetrazine ring. The high basicity of these reagents means they react readily with even weak acids, necessitating anhydrous conditions for these reactions. In the context of the tetrazine ring, the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon atoms of the tetrazine.

This reaction typically proceeds via a nucleophilic addition mechanism. The addition of the organometallic reagent to the tetrazine ring disrupts the aromaticity, forming an anionic intermediate. Subsequent workup, often involving an acid, neutralizes the intermediate. The specific outcome of the reaction can be influenced by the nature of the organometallic reagent, the substituents on the tetrazine ring, and the reaction conditions.

Lithiation Chemistry of 3-aryl-1,2,4,5-tetrazines

The direct deprotonation (lithiation) of 3-aryl-1,2,4,5-tetrazines offers a powerful method for functionalization at the C6 position. Due to the electron-deficient nature of the tetrazine ring, the proton at the C6 position is sufficiently acidic to be removed by a strong, non-nucleophilic base. Research has shown that lithium 2,2,6,6-tetramethylpiperidide (LTMP) is effective for this transformation. researchgate.netresearchgate.net

The process involves treating the 3-aryl-1,2,4,5-tetrazine with LTMP, which selectively abstracts the C6 proton to form a lithio-1,2,4,5-tetrazine intermediate. This highly reactive intermediate can then be "trapped" by various electrophiles, such as aldehydes and ketones, to yield 3-aryl-6-substituted-1,2,4,5-tetrazines. researchgate.netresearchgate.net For instance, trapping with aldehydes or benzophenone results in the formation of 3-aryl-6-(α-hydroxymethyl)-1,2,4,5-tetrazines. researchgate.net

However, the reaction can also produce side-products. These include the formation of 3-aryl-6-(2,2,6,6-tetramethylpiperidyl-1)-1,2,4,5-tetrazines, resulting from the nucleophilic addition of the deprotonated piperidine, and dimeric structures like 1-aryl-4-(6-aryl-1,2,4,5-tetrazinyl-3)-2,3-diazabutadienes. researchgate.net The choice of lithiation method, such as the "equilibrium shift method" where the base is added to a mixture of the tetrazine and the electrophile, can improve the yields of the desired product. researchgate.netresearchgate.net

Table 1: Lithiation and Trapping of 3-Aryl-1,2,4,5-tetrazines with Electrophiles

3-Aryl-1,2,4,5-tetrazine Electrophile Product Yield (%)
This compound Benzaldehyde 3-Phenyl-6-(α-hydroxybenzyl)-1,2,4,5-tetrazine 26
This compound 4-Chlorobenzaldehyde 3-Phenyl-6-(α-hydroxy-4-chlorobenzyl)-1,2,4,5-tetrazine 20
3-(4-Chlorophenyl)-1,2,4,5-tetrazine Benzaldehyde 3-(4-Chlorophenyl)-6-(α-hydroxybenzyl)-1,2,4,5-tetrazine 34
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine Benzaldehyde 3-(4-Methoxyphenyl)-6-(α-hydroxybenzyl)-1,2,4,5-tetrazine 23
This compound Benzophenone 3-Phenyl-6-(α-hydroxydiphenylmethyl)-1,2,4,5-tetrazine 20

Reactions with Amidines and Related Nitrogen Nucleophiles

The reaction between 1,2,4,5-tetrazines and amidines is characterized by modest to low reactivity. This stands in stark contrast to the rapid and efficient reactions observed between the isomeric 1,2,3,5-tetrazines and amidines. nih.govnih.govnih.gov This difference in reactivity establishes an "orthogonal" relationship, meaning the two classes of tetrazines can be used in the same system with different reaction partners without interfering with one another. nih.govnih.govacs.orgresearchgate.net

While 1,2,3,5-tetrazines react with amidines to form 1,3,5-triazines, 1,2,4,5-tetrazines show little to no conversion under similar conditions. nih.gov The mechanism for the reactive 1,2,3,5-isomer has been shown through computational and experimental studies to proceed via a stepwise addition of the amidine to the tetrazine, followed by the elimination of dinitrogen (N₂) and subsequent cyclization. nih.govacs.orgresearchgate.net The rate-limiting step is the initial nucleophilic attack of the amidine on the tetrazine ring. acs.orgresearchgate.net The low reactivity of 1,2,4,5-tetrazines in this context underscores the significant impact of nitrogen atom placement within the heterocyclic ring on its chemical behavior.

Denitrogenation Pathways and Aromatization Processes

A hallmark of 1,2,4,5-tetrazine chemistry, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions, is the loss of a molecule of nitrogen gas (N₂) from the initial cycloadduct. nsf.govnih.gov This denitrogenation is a key step in the formation of stable aromatic products.

The general pathway involves three main steps: nih.gov

[4+2] Cycloaddition: The 1,2,4,5-tetrazine (the diene) reacts with a dienophile (e.g., an alkene or alkyne) to form a bicyclic intermediate.

Retro [4+2] Cycloaddition: This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of N₂. This step is highly favorable due to the large positive entropy change associated with the formation of a gas molecule.

Aromatization: The resulting dihydropyridazine intermediate can then aromatize to form a stable pyridazine product. This final step often involves the elimination of a substituent from the original dienophile. nih.gov

This entire sequence transforms the tetrazine ring into a 1,2-diazine (pyridazine) ring, incorporating the dienophile's atoms into the new structure. The process is highly efficient and serves as a powerful tool for synthesizing substituted pyridazine derivatives. nsf.govsigmaaldrich.com

Mechanistic Investigations of this compound Reactivity

Transition State Analysis in IEDDA Reactions

The remarkably fast kinetics of inverse-electron-demand Diels-Alder (IEDDA) reactions involving 1,2,4,5-tetrazines are primarily explained by Frontier Molecular Orbital (FMO) theory. researchgate.net The reaction rate is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. A smaller energy gap leads to a lower activation energy and a faster reaction.

Transition state analysis, often performed using computational methods, reveals several key factors that influence the reaction rate:

Electronic Effects: Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, decreasing the HOMO-LUMO gap and accelerating the reaction. nih.gov For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) reacts significantly faster than 3,6-diphenyl-1,2,4,5-tetrazine (B188303). nih.gov

Dienophile Strain: Using strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), dramatically increases reaction rates. The strain in the dienophile raises its HOMO energy, which also narrows the HOMO-LUMO gap.

Structural Distortion: Computational studies have shown that distortion of the tetrazine ring in the transition state, driven by intramolecular repulsive interactions between nitrogen atoms, plays a crucial role in accelerating the cycloaddition step. researchgate.net

Solvent Effects: Protic solvents like methanol can slightly increase reaction rates compared to aprotic solvents like acetonitrile. nih.gov

For example, the kinetic and transition-state thermodynamic analysis for the reaction of a ruthenium-coordinated 3-(pyrid-2-yl)-1,2,4,5-tetrazine with vinylferrocene found a Gibbs free energy of activation (ΔG‡) at 298 K to be 67 kJ mol⁻¹. researchgate.net Such analyses are vital for tuning the reactivity of tetrazines for specific applications, such as bioorthogonal labeling. nih.gov

Reaction Pathway Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of 1,2,4,5-tetrazines. These studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Key findings from computational investigations include:

IEDDA Mechanism: DFT calculations have been used to explore whether IEDDA reactions proceed through a concerted or stepwise mechanism. For many tetrazine-alkene reactions, a stepwise pathway is indicated, with the initial formation of one C-C bond leading to a zwitterionic intermediate, followed by ring closure. nsf.gov For example, the reaction of a tetrazine with an enamine was shown to proceed through a transition state with a free energy barrier of 21.8 kcal/mol to form the first C-C bond. nsf.gov

Alternative Cycloaddition Modes: While the standard IEDDA reaction occurs across the C3 and C6 positions of the tetrazine, computational studies have uncovered alternative pathways. For instance, the reaction with enamines in the presence of hexafluoroisopropanol (HFIP) can be redirected to a formal cycloaddition across the N1 and N4 atoms. nsf.govnih.govnih.gov DFT calculations revealed that the HFIP solvent actively participates in the mechanism, stabilizing a C-N bond formation pathway over the traditional C-C bond formation. nsf.govnih.gov

Distinguishing Reaction Pathways: As mentioned for reactions with amidines, computational studies were crucial in distinguishing between a potential Diels-Alder mechanism and the actual addition/N₂ elimination/cyclization pathway for isomeric 1,2,3,5-tetrazines. acs.orgresearchgate.net These calculations showed a high energy barrier for the formation of a Diels-Alder cycloadduct, making that pathway unfavorable compared to the stepwise nucleophilic addition route. researchgate.net

These computational approaches allow for the rapid screening of potential reactants and the prediction of reaction outcomes, accelerating the development of new tetrazine-based chemical tools. chemrxiv.org

Advanced Spectroscopic and Physico Chemical Characterization of 3 Phenyl 1,2,4,5 Tetrazine Systems

Electronic Absorption and Emission Spectroscopy

The photophysical properties of 3-phenyl-1,2,4,5-tetrazine and its derivatives are dictated by their unique electronic structure, characterized by the presence of a nitrogen-rich heterocyclic core. This structure gives rise to distinct absorption and emission profiles that are sensitive to substitution and the surrounding environment.

The UV-visible absorption spectra of this compound systems typically display two main absorption bands. A weak absorption band, responsible for their characteristic pink or reddish color, is observed in the visible region (around 500–550 nm). researchgate.net This band is attributed to a formally forbidden n-π* transition, originating from the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital of the tetrazine ring. researchgate.netrsc.org The low molar absorptivity of this transition is a hallmark of its forbidden nature. researchgate.net

A much stronger absorption is typically found in the ultraviolet region, which corresponds to a π-π* transition. researchgate.net This high-energy transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For instance, in some tetrazine derivatives, a major π-π* transition is observed around 265 nm, with an extinction coefficient significantly higher than that of the n-π* transition. researchgate.net A weaker π-π* transition may also appear as a shoulder at around 330 nm. researchgate.net The precise location and intensity of these bands can be influenced by the substituents attached to the tetrazine core. researchgate.net

Interactive Data Table: UV-Vis Absorption Data for Selected Tetrazine Derivatives
Compoundλabs (nm) (n-π)ε (M⁻¹cm⁻¹) (n-π)λabs (nm) (π-π)ε (M⁻¹cm⁻¹) (π-π)Solvent
3,6-diphenyl-1,2,4,5-tetrazine (B188303)~528~250~265~20,000Cyclohexane/Acetonitrile (B52724)
Unsaturated Ketone~30010024218,000Not Specified
Benzene (B151609)--180, 200, 254>65,000, 8,000, 240Not Specified

While the parent 1,2,4,5-tetrazine (B1199680) exhibits very weak emission, strategic substitution at the 3- and 6-positions can lead to derivatives with significant fluorescence. nih.gov These compounds are known for their emission in the red region of the spectrum. researchgate.net The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure.

For example, a series of 1,2,4,5-tetrazine derivatives conjugated with a 1,3,4-thiadiazole (B1197879) ring through a 1,4-phenylene linker have been synthesized and their fluorescent properties investigated. semanticscholar.org The quantum yields for these compounds were found to be influenced by the nature of the substituents on the phenyl rings. semanticscholar.org Generally, compounds with directly conjugated heterocyclic rings exhibit higher quantum yields compared to those with an inserted benzene ring, which can disrupt the favorable conjugation for fluorescence. semanticscholar.org The presence of sulfur in the 1,3,4-thiadiazole ring can also lead to fluorescence quenching compared to analogous 1,3,4-oxadiazole (B1194373) derivatives. semanticscholar.org

Interactive Data Table: Fluorescence Quantum Yields of Selected Tetrazine Derivatives
Compound SeriesR1R2Quantum Yield (Φ)
1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazinesHH0.09
OCH3OCH30.39
NO2NO20.09
HNO20.57
C(CH3)3NO20.05
OCH3NO20.39

The photophysical properties of this compound derivatives are highly tunable through the introduction of various substituents and by changing the solvent environment. Electron-donating or electron-withdrawing groups attached to the phenyl ring or directly to the tetrazine core can significantly alter the energies of the molecular orbitals, thereby affecting the absorption and emission wavelengths.

For instance, introducing electron-donating groups generally leads to a bathochromic (red) shift in the absorption and emission spectra. mdpi.com Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. The nature and position of these substituents play a crucial role in modulating the intramolecular charge transfer (ICT) character of the excited states. mdpi.comrsc.org

Solvent polarity also exerts a strong influence on the photophysical behavior. nih.govresearchgate.net A shift to a lower energy (red-shift) in more polar solvents suggests that the excited state is more polarized than the ground state. mdpi.com This solvatochromic effect is indicative of a charge-transfer character in the excited state. mdpi.com The fluorescence quantum yields can also be affected by the solvent, as different solvents can stabilize or destabilize the excited states to varying degrees, influencing the rates of radiative and non-radiative decay pathways. nih.govresearchgate.net For example, quantum chemical calculations on certain tetrazine derivatives have shown that the activation energy for intersystem crossing, a non-radiative process that competes with fluorescence, can be influenced by substituents, thereby affecting the fluorescence quantum yield. nih.gov

Electrochemical Properties and Redox Behavior

The electron-deficient nature of the 1,2,4,5-tetrazine ring imparts distinct electrochemical properties, making these compounds readily reducible. This redox behavior is a key feature that can be probed and modulated for various applications.

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of this compound systems. Due to the presence of four electronegative nitrogen atoms, the tetrazine ring has a low-lying lowest unoccupied molecular orbital (LUMO), making it a good electron acceptor. researchgate.net Consequently, 1,2,4,5-tetrazines typically exhibit quasi-reversible one-electron reduction processes at relatively low potentials to form stable radical anions. nih.govresearchgate.net

The reduction potentials can be tuned by introducing substituents onto the tetrazine core or the phenyl rings. nih.gov Electron-withdrawing groups stabilize the LUMO, making the reduction easier and shifting the reduction potential to more positive values. nih.gov Conversely, electron-donating groups destabilize the LUMO, making the reduction more difficult and shifting the potential to more negative values. nih.gov For example, a study on 3,6-diphenyl-1,2,4,5-tetrazine (DPT) derivatives showed a strong correlation between the reduction potentials and the Hammett constant of the substituents. nih.gov While the reduction is often reversible, the oxidation of s-tetrazines is typically irreversible. nih.gov

Interactive Data Table: Reduction Potentials of Substituted 3,6-diphenyl-1,2,4,5-tetrazines
CompoundSubstituentE₁/₂ (V vs. Fc/Fc⁺)
1 Methoxy (B1213986)-1.34
2 t-Butyl-1.32
3 H-1.28
4 F-1.25
5 CF₃-1.14

Data measured in acetonitrile with 0.1 M TBAHFP as a supporting electrolyte. nih.gov

A direct correlation exists between the electronic structure of this compound derivatives and their electrochemical properties. The reduction potential is directly related to the energy of the LUMO. nih.gov A lower LUMO energy corresponds to a greater electron affinity and, consequently, a less negative (or more positive) reduction potential. researchgate.netnih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These theoretical calculations often show excellent agreement with experimental electrochemical data. For the series of substituted DPTs mentioned previously, DFT calculations revealed that electron-donating groups like methoxy and t-butyl destabilized the LUMO level, while electron-withdrawing groups like fluorine and trifluoromethyl stabilized it, consistent with the observed trends in their reduction potentials. nih.gov This correlation allows for the rational design of tetrazine derivatives with specific redox properties for targeted applications.

Advanced Structural Analysis (Beyond Basic Identification)

Advanced analytical techniques provide profound insights into the subtle structural nuances of this compound systems, moving beyond simple confirmation of identity. These methods elucidate three-dimensional arrangements, conformational dynamics, and the behavior of unpaired electrons in radical species, which are critical for understanding their reactivity and potential applications.

X-ray Crystallography of this compound Derivatives

X-ray crystallography offers an unambiguous determination of the solid-state structure of molecules, providing precise data on bond lengths, bond angles, and intermolecular interactions. Studies on derivatives of this compound reveal key structural features of the phenyl-tetrazine scaffold.

One well-characterized example is 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine, an asymmetric diaryl-1,2,4,5-tetrazine. nih.gov Its crystallographic analysis shows a completely planar molecule, which is noteworthy for aromatic rings with adjacent nitrogen atoms that might otherwise induce out-of-plane twisting. nih.gov The solid-state packing is dominated by π-stacking, with a centroid-to-centroid distance of 3.6 Å between the tetrazine ring of one molecule and the aromatic ring of an adjacent molecule. nih.gov

In contrast, reduced forms of the tetrazine ring, such as in 1,4-dihydro-1,2,4,5-tetrazine derivatives, exhibit non-planar conformations. For instance, the central six-membered ring in a 3,6-bis(substituted phenyl)-1,4-bis(substitutedphenylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine derivative adopts a distinct boat conformation. researchgate.net Similarly, the crystal structure of 3-(p-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine shows an unsymmetrical boat conformation for the central ring. acs.org

These studies highlight the conformational flexibility of the tetrazine ring, which can vary from planar in the fully aromatic state to non-planar boat conformations in its reduced dihydro forms.

Table 1: Crystallographic Data for Selected this compound Derivatives
CompoundCrystal SystemSpace GroupKey Structural Feature
3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine nih.govMonoclinicP2₁/nCompletely planar molecule
3,6-bis(4-chlorophenyl)-1,4-bis(phenylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine researchgate.netNot specifiedNot specifiedBoat conformation of the central ring
3-(p-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine acs.orgMonoclinicP2₁/cUnsymmetrical boat conformation

Conformational Analysis and Torsional Barriers of Phenyl-Tetrazine Linkages

Computational studies have provided significant insights into these dynamics. For many tetrazine derivatives, a planar conformation, where the phenyl and tetrazine rings are coplanar, is energetically favored due to the stabilizing effects of π-conjugation. However, repulsive interactions can counteract this. For example, in 2-pyridyl-substituted tetrazines, a repulsive force between the pyridyl nitrogen and a vicinal tetrazine nitrogen leads to a non-planar most stable conformation, with a dihedral angle of 12° and a relatively flat energy surface for rotation.

In a deprotonated this compound derivative bearing a hydroxyl group, a strong repulsion between the resulting negatively charged oxygen and the tetrazine nitrogen can cause the two aromatic rings to rotate significantly, breaking the favorable conjugation, with a calculated dihedral angle of 46°. acs.org Computational analysis of a vinyl-substituted tetrazine revealed a rotational barrier of 5.1 kcal mol⁻¹.

These findings indicate that while π-conjugation favors planarity, steric and electronic repulsion from substituents, particularly at the ortho-position of the phenyl ring or adjacent positions on the tetrazine, can lead to non-planar ground states and influence the magnitude of the rotational energy barrier.

Table 2: Calculated Conformational Data for Phenyl-Tetrazine Type Linkages
SystemParameterValueMethod
2-pyridyl-tetrazine acs.orgMinimum Energy Dihedral Angle12°Computational
Deprotonated Hydroxyphenyl-tetrazine acs.orgDihedral Angle46°Computational (ωB97X-D)
Methylvinyl-tetrazine nih.govRotational Barrier5.1 kcal mol⁻¹Computational

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons, such as radicals. nih.gov For the 1,2,4,5-tetrazine system, EPR is invaluable for characterizing the corresponding radical cations and anions, providing information on the distribution of the unpaired electron's spin density within the molecule.

Studies on the radical anions and cations of 3,6-diphenyl-1,2,4,5-tetrazine, generated by chemical reduction or exposure to γ-rays, have been particularly revealing. researchgate.net The EPR spectrum of the 3,6-diphenyl-1,2,4,5-tetrazine radical anion shows hyperfine coupling to all four nitrogen nuclei of the tetrazine ring. researchgate.net This indicates that the unpaired electron is delocalized over the entire tetrazine core.

Conversely, the radical cation exhibits a different electronic structure. researchgate.net Its EPR spectrum is characterized by hyperfine coupling to only two equivalent nitrogen nuclei. This suggests that for the radical cation, the spin density is primarily localized on two of the four nitrogen atoms. researchgate.net This type of radical is classified as an n(σ)-radical cation, where the unpaired electron resides in a non-bonding sigma orbital. researchgate.net The analysis of these hyperfine coupling constants allows for the detailed mapping of spin densities within these transient radical species.

Table 3: EPR Hyperfine Coupling Data for 3,6-diphenyl-1,2,4,5-tetrazine Radicals researchgate.net
Radical SpeciesInteracting NucleiHyperfine Coupling Constant (a)Interpretation
Radical Anion4 x ¹⁴NMajor coupling observedSpin density delocalized over all four ring nitrogens
Radical Cation2 x ¹⁴NStrong coupling observedSpin density localized on two ring nitrogens (n(σ)-radical)

Computational and Theoretical Investigations of 3 Phenyl 1,2,4,5 Tetrazine

Quantum Chemical Calculations (DFT, HF Theory)

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in understanding the fundamental electronic characteristics of 3-phenyl-1,2,4,5-tetrazine. researchgate.netsuperfri.orgresearchgate.net These calculations offer a detailed picture of the molecule's geometry, electronic structure, and reactivity.

Geometry optimization procedures are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations reveal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The planarity of the molecule, particularly the relationship between the phenyl and tetrazine rings, is a key aspect of its structure. nih.gov The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through these calculations. This includes the determination of molecular orbitals and their corresponding energy levels.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comwikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. schrodinger.comlibretexts.org In the context of IEDDA reactions, where the tetrazine acts as the electron-deficient diene, the energy of its LUMO is of particular importance. nih.gov A lower LUMO energy indicates a greater electrophilicity and, consequently, a higher reactivity towards electron-rich dienophiles.

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comirjweb.com Computational studies have determined the HOMO-LUMO gap for various tetrazine derivatives, providing a quantitative measure of their relative reactivities. nih.gov For instance, the introduction of electron-withdrawing groups on the tetrazine ring is known to lower the LUMO energy, decrease the HOMO-LUMO gap, and thereby accelerate the rate of IEDDA reactions. eur.nl

Table 1: Frontier Molecular Orbital Energies

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1,2,3,5-tetrazine--4.85
Benzene (B151609)--7.11

Data sourced from computational studies on tetrazine derivatives. nih.gov

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx By calculating the Fukui functions, one can predict which atoms in the this compound molecule are most susceptible to attack by a dienophile in an IEDDA reaction. This analysis provides a more detailed and localized picture of reactivity compared to the global information provided by the HOMO-LUMO gap.

Reactivity Modeling and Prediction

Computational models are extensively used to predict and rationalize the reactivity and selectivity of this compound in cycloaddition reactions.

The Distortion/Interaction-Activation Strain Model (DIA), also known as the Activation Strain Model (ASM), is a powerful tool for analyzing the activation barriers of chemical reactions. researchgate.netcomporgchem.comillinois.edunih.govescholarship.org This model deconstructs the activation energy into two main components: the distortion energy and the interaction energy.

Distortion Energy (Activation Strain): This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy: This represents the stabilizing interaction between the distorted reactants in the transition state. nih.gov

In reactions involving unsymmetrical dienophiles, the regioselectivity of the cycloaddition becomes a critical aspect. Computational studies have shown that both electronic and steric factors play a crucial role in determining the preferred regioisomer. nih.gov

Theoretical calculations can predict the regioselectivity of the IEDDA reaction by comparing the activation energies of the different possible reaction pathways. dntb.gov.ua These calculations have revealed that the reaction between 1,2,4,5-tetrazines and alkenes typically proceeds through a C3/C6 cycloaddition. nsf.gov However, under certain conditions, such as in the presence of specific solvents like hexafluoroisopropanol (HFIP), an unprecedented N1/N4 cycloaddition can occur, leading to the formation of 1,2,4-triazine (B1199460) products. nih.govnsf.gov DFT calculations have been instrumental in elucidating the mechanism of this solvent-dependent switch in regioselectivity, highlighting the importance of specific interactions between the solvent and the tetrazine. nih.govnsf.gov

Investigation of Nonlinear Optical Properties

Computational and theoretical studies have been instrumental in elucidating the nonlinear optical (NLO) properties of this compound. These investigations primarily focus on understanding how the molecule's structure and electronic characteristics give rise to its NLO response, which is crucial for the development of new materials for optoelectronic applications.

Hyperpolarizability Calculations and Torsional Potential Effects

Theoretical calculations, employing methods such as Hartree-Fock (HF) theory and Density Functional Theory (DFT) with the B3LYP hybrid functional, have been used to determine the NLO properties of this compound. gazi.edu.trgazi.edu.tr A key aspect of these studies is the calculation of the first static hyperpolarizability (β), a measure of a molecule's second-order NLO response.

The torsional potential, which describes the energy changes associated with the rotation around the single bond connecting the phenyl and tetrazine rings, has a significant impact on the hyperpolarizability. gazi.edu.trgazi.edu.tr The dihedral angle between the two rings is a critical parameter in these calculations. The interplay between the delocalization of π-electrons, which favors a planar structure, and steric hindrance between hydrogen atoms on the rings, which favors a non-planar conformation, determines the molecule's equilibrium geometry and its NLO properties. gazi.edu.tr

For this compound, computational analyses have explored the relationship between this torsional angle and the calculated hyperpolarizability. gazi.edu.trgazi.edu.tr These studies systematically vary the dihedral angle and calculate the corresponding energy and hyperpolarizability values to map out the potential energy surface and the NLO response as a function of molecular conformation.

Relationship between Molecular Conformation and Optical Properties

A direct correlation has been established between the molecular conformation of this compound and its nonlinear optical properties. gazi.edu.trgazi.edu.tr Computational studies have demonstrated that the maximum hyperpolarizability for this compound is achieved in its planar conformation. gazi.edu.trgazi.edu.tr When the phenyl and tetrazine rings are coplanar, the π-electron system is fully conjugated, which enhances the intramolecular charge transfer and, consequently, the NLO response.

As the dihedral angle between the rings increases, deviating from planarity, the π-conjugation is disrupted. This disruption leads to a decrease in the calculated values for static polarizability, anisotropy of polarizability, and the first static hyperpolarizability. gazi.edu.tr Therefore, the planarity of the molecule is a decisive factor for maximizing its second-order NLO properties. In addition to hyperpolarizability, other calculated optical and electronic properties, such as the HOMO-LUMO energy gap, are also influenced by the molecular conformation. gazi.edu.trgazi.edu.tr

The following table summarizes the key findings from computational studies on this compound.

Property InvestigatedComputational MethodKey Finding
Torsional PotentialHF/6-31++G(d,p), B3LYP/6-31++G(d,p)The equilibrium geometry results from a balance between π-conjugation (favoring planarity) and steric hindrance. gazi.edu.trgazi.edu.tr
First Static Hyperpolarizability (β)HF/6-31++G(d,p), B3LYP/6-31++G(d,p)The maximum hyperpolarizability is obtained at the planar conformation of the molecule. gazi.edu.trgazi.edu.tr
Effect of Dihedral AngleHF/6-31++G(d,p), B3LYP/6-31++G(d,p)Increasing the dihedral angle away from 0° (planar) decreases the hyperpolarizability. gazi.edu.trgazi.edu.tr
Other Optical PropertiesHF/6-31++G(d,p), B3LYP/6-31++G(d,p)Static polarizability and polarizability anisotropy also decrease with increasing dihedral angle. gazi.edu.tr

Coordination Chemistry and Supramolecular Architectures Involving 3 Phenyl 1,2,4,5 Tetrazine

3-phenyl-1,2,4,5-tetrazine as a Ligand in Metal Complexes

Derivatives of 1,2,4,5-tetrazine (B1199680) are well-established as effective ligands for a variety of transition metals. The presence of four nitrogen atoms in the heterocyclic ring renders the system electron-deficient, a key feature that dictates its coordination behavior and the properties of the resulting metal complexes. researchgate.net This electron-acceptor character is central to its function in forming stable coordination compounds. rsc.org

Binding Modes and Coordination Geometries

The coordination of 1,2,4,5-tetrazine-based ligands to metal centers can occur in several ways, primarily dictated by the substituents on the tetrazine ring. While the phenyl group in this compound is generally not directly involved in coordination, the nitrogen atoms of the tetrazine ring are the primary binding sites.

When functionalized with additional coordinating groups, such as pyridyl or pyrazinyl moieties, these ligands can act as multimodal linkers. For instance, in complexes involving 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine, coordination can occur through a chelating site involving a pyrazine nitrogen and an adjacent tetrazine nitrogen, or solely through the pyrazine donors from separate ligands. rsc.org This versatility leads to diverse coordination geometries, including the formation of one-dimensional chains or complex three-dimensional frameworks. rsc.org In many instances, these ligands adopt a bidentate chelating mode, binding to a metal center through two adjacent nitrogen atoms, one from the tetrazine ring and one from a substituent like a pyridyl group.

Synthesis and Characterization of Metal-Tetrazine Complexes

The synthesis of metal complexes with tetrazine-based ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. For example, complexes of 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine with mercury(II) halides (HgX₂, where X = Cl, Br, I) and gold(III) have been successfully synthesized and isolated. researchgate.netscialert.net

The general synthetic procedure can be summarized as follows:

Dissolving the tetrazine ligand in an appropriate organic solvent (e.g., ethanol, DMF, DMSO).

Adding a solution of the metal salt (e.g., AuCl₃·3H₂O, HgCl₂) to the ligand solution.

The reaction mixture is often stirred, sometimes with heating, to facilitate complex formation.

The resulting solid complex is isolated by filtration, washed, and dried.

Characterization of these complexes is performed using a suite of analytical techniques to confirm their structure and properties.

Common Characterization Techniques for Metal-Tetrazine Complexes:

TechniqueInformation Obtained
Elemental Analysis Confirms the empirical formula and stoichiometry of the complex. researchgate.netscialert.net
Infrared (IR) Spectroscopy Provides information on the coordination of the ligand to the metal by observing shifts in vibrational frequencies of the tetrazine and substituent groups. researchgate.net
¹H and ¹³C NMR Spectroscopy Elucidates the structure of the complex in solution by showing changes in the chemical shifts of ligand protons and carbons upon coordination. researchgate.netscialert.net
X-ray Crystallography Determines the precise solid-state molecular structure, including bond lengths, bond angles, and coordination geometry. researchgate.net
Conductivity Measurements Indicates whether the complex is ionic or neutral in nature when dissolved in a polar solvent like DMF. researchgate.netscialert.net

Electron and Charge Transfer Phenomena in Coordination Systems

A defining characteristic of 1,2,4,5-tetrazine coordination chemistry is the prevalence of electron and charge transfer phenomena. researchgate.net This is a direct consequence of the tetrazine ring's electronic structure, specifically its very low-lying π* lowest unoccupied molecular orbital (LUMO). researchgate.net

This low-energy LUMO, localized on the four nitrogen atoms, makes the tetrazine ligand a strong electron acceptor. researchgate.netrsc.org When coordinated to a metal center, this property facilitates metal-to-ligand charge transfer (MLCT) processes. These MLCT events are often observed as intense, low-energy absorptions in the electronic spectra of the complexes. researchgate.net

The electron-accepting ability of the tetrazine ring can lead to the formation of unusually stable paramagnetic radical anions or mixed-valent intermediates upon reduction. researchgate.net This redox activity is a key feature, making these complexes interesting for applications in materials science where electron transfer is a desired property. unistra.fr The ability to stabilize different oxidation states is crucial for the development of functional materials with tunable electronic and magnetic properties. researchgate.netuv.es

Role of this compound in Supramolecular Assembly

Beyond the coordination of individual metal ions, tetrazine-based ligands are valuable components in the construction of larger supramolecular architectures. nih.govnih.gov Their rigid, planar structure and ability to engage in non-covalent interactions, such as π-stacking, as well as their capacity to bridge multiple metal centers, drive the self-assembly of ordered solid-state structures. researchgate.net

π-Stacking Interactions in Solid-State Structures

In the solid state, the planar aromatic systems of phenyl-tetrazine derivatives readily engage in π-stacking interactions. These non-covalent interactions play a significant role in dictating the crystal packing of these molecules. nih.govnih.gov The 1,2,4,5-tetrazine ring is electron-deficient compared to the phenyl ring, which can influence the specific packing motifs observed. rsc.org

In the crystal structure of a closely related compound, 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine, π-stacking is the dominant intermolecular force. nih.govnih.gov The interactions involve the central tetrazine ring of one molecule stacking with the terminal aromatic (phenyl or pyridyl) ring of an adjacent molecule. nih.gov

Key Parameters of π-Stacking in a Diaryl-tetrazine:

Interaction ParameterMeasured ValueReference
Centroid-to-centroid distance3.6 Å nih.govnih.gov
Perpendicular (centroid-to-plane) distance~3.3 Å nih.govnih.gov

These distances are characteristic of stabilizing π-π interactions and are crucial for the formation of ordered supramolecular assemblies. nih.gov

Bridging Ligand Capabilities in Polymetallic Frameworks

The ability of 1,2,4,5-tetrazine derivatives to bridge multiple metal centers is a cornerstone of their use in creating polymetallic frameworks, including coordination polymers and metal-organic frameworks (MOFs). researchgate.net By having coordinating sites pointing in divergent directions, such as in 3,6-disubstituted tetrazines, these ligands can link metal ions into extended one-, two-, or three-dimensional networks. rsc.org

For example, 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine has been used to construct new heteroleptic MOFs with zinc and cadmium. researchgate.net Similarly, 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine acts as a multi-modal ligand, forming a 3D framework with cobalt(II) by coordinating to different metal centers in distinct ways. rsc.org This bridging capability, combined with the inherent electronic properties of the tetrazine core, allows for the design of materials with enhanced magnetic coupling or electrical conductivity. researchgate.netrsc.org The structural consequences of electron transfer and the efficient, variable metal-metal bridging make tetrazines valuable components for supramolecular materials. researchgate.net

Advanced Applications of 3 Phenyl 1,2,4,5 Tetrazine in Materials Science and Chemical Biology Excluding Clinical/safety/dosage Data

Applications in Chemical Biology Research

The development of chemical tools that can operate within complex biological systems without interfering with native processes has revolutionized the study of biomolecules. In this context, 3-phenyl-1,2,4,5-tetrazine has emerged as a key player in bioorthogonal chemistry.

Bioorthogonal Labeling of Biomolecules in Research Contexts

The most prominent application of this compound derivatives in chemical biology is their use as dienes in the inverse-electron-demand Diels-Alder (iEDDA) reaction. illinois.edufrontiersin.org This bioorthogonal reaction pairs the electron-poor tetrazine with an electron-rich, strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or norbornene derivative, which can be metabolically or genetically incorporated into biomolecules. illinois.edunih.gov The reaction is exceptionally fast and selective, proceeding rapidly at low concentrations within cellular environments without the need for toxic catalysts. illinois.edunih.govbohrium.com

This "click" reaction enables the precise labeling of a wide range of biomolecules, including proteins, glycans, and nucleic acids, for visualization and tracking. frontiersin.orgbohrium.comgoogle.com For instance, amino acids bearing a tetrazine moiety can be genetically encoded into proteins in both bacterial and mammalian cells, allowing for site-specific modification. google.com This strategy facilitates the attachment of various probes to a target protein for functional studies. The stability and reactivity of the tetrazine can be modulated by altering the substituents on the tetrazine ring, allowing for staged or multiplexed labeling experiments. nih.govrsc.org

DienophileSecond-Order Rate Constant (k₂) with Tetrazine Derivatives (M⁻¹s⁻¹)Application Context
trans-Cyclooctene (TCO)Up to 22,000Fast labeling of proteins and cell surfaces nih.gov
Norbornene~1Slower, controlled labeling reactions nih.gov
Bicyclononyne (BCN)10 - 125Tunable reactivity for staged labeling nih.gov

Development of Fluorogenic Probes for Imaging Research

A significant advantage of the tetrazine ligation is its application in the design of fluorogenic probes, which are initially non-fluorescent ("dark") and become brightly fluorescent only after reacting with their target. researchgate.netmorressier.com In these probes, the this compound moiety acts as an efficient fluorescence quencher for a nearby fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET) or through-bond energy transfer (TBET). researchgate.netnih.gov

Upon iEDDA cycloaddition with a dienophile-tagged biomolecule, the tetrazine ring is converted into a dihydropyridazine (B8628806), which then typically eliminates nitrogen gas to form a stable pyridazine (B1198779). illinois.edu This chemical transformation disrupts the quenching ability of the tetrazine, leading to a "turn-on" of the fluorescent signal. acs.org This fluorogenic response is highly desirable for biological imaging as it minimizes background noise from unreacted probes, enhancing the signal-to-background ratio and eliminating the need for wash-out steps. morressier.comacs.org Researchers have developed a variety of these probes with emissions spanning the visible to near-infrared spectrum, enabling multicolor live-cell imaging and super-resolution microscopy. researchgate.netnih.govx-mol.net

Fluorophore ScaffoldQuenching MechanismFluorescence Turn-On RatioImaging Application
CoumarinEnergy/Charge Transfer>1000-foldLive-cell imaging morressier.com
BODIPYFRET/TBETHighReal-time biological imaging illinois.edunih.gov
NaphthalimideFRET/TBETHighOrganelle-specific labeling nih.gov
Silicon-rhodamine (SiR)Electron ExchangeHighSuper-resolution microscopy acs.org

Strategies for Selective Modification of Macromolecules

The predictable and highly specific reactivity of this compound allows for precise, site-selective modification of complex macromolecules like proteins and peptides. bohrium.comgoogle.com By introducing a strained alkene dienophile at a specific location on a protein, either through genetic code expansion or chemical modification of a particular amino acid residue (e.g., cysteine), a tetrazine-linked payload can be directed to that exact site. google.commpg.de

This strategy has been employed to conjugate a variety of functional moieties to proteins, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, and other proteins. mpg.de For example, dichloro-1,2,4,5-tetrazine can undergo two successive nucleophilic aromatic substitutions, first with a thiol-containing payload and then with a cysteine residue on a protein, providing a stable linkage. mpg.de This level of control is crucial for constructing antibody-drug conjugates (ADCs) and other complex bioconjugates where the location of the modification can significantly impact the molecule's function. mpg.de Furthermore, intrinsically fluorescent tetrazine ethers have been developed from 3-bromo-1,2,4,5-tetrazine (B6174517) derivatives, allowing for the direct tracking of peptide modification and subsequent bioorthogonal reactions. rsc.org

Applications in Advanced Materials Science

The electron-deficient nature, rigid structure, and high nitrogen content of the 1,2,4,5-tetrazine (B1199680) ring make it a valuable component in the design of advanced functional materials.

Optoelectronic Materials (e.g., Image Sensors, Luminescent Elements)

Derivatives of 1,2,4,5-tetrazine, including phenyl-substituted variants, have been investigated for their potential in optoelectronic applications. rsc.orgresearchgate.net Their electron-accepting properties make them suitable for use in push-pull molecular systems, where they are paired with electron-donating groups to facilitate intramolecular charge transfer (ICT), a key process in many optoelectronic devices. nih.gov These materials can exhibit interesting photophysical properties, including fluorescence, which can be tuned by modifying the substituents on the tetrazine and phenyl rings. rsc.orgbohrium.com

Research has explored the use of functionalized tetrazines as components in luminescent elements, photoelectric conversion materials, and image sensors. rsc.orgresearchgate.net The ability of the tetrazine ring to mediate electronic communication between different parts of a molecule has been leveraged in the design of conductive polymers and coordination complexes. acs.org For example, tetrazine-based ligands have been used to create one-dimensional polymers with moderate electrical conductivity. acs.org

Components in Energetic Materials (Focus on Chemical Stability and Structure-Energy Relationships)

The high nitrogen content and large positive heats of formation (HOFs) of 1,2,4,5-tetrazine derivatives make them a significant area of research for high-energy density materials (HEDMs). iau.irmdpi.com The decomposition of these compounds releases a large amount of energy and produces environmentally benign nitrogen gas. acs.orgmdpi.com

The phenyl group in this compound contributes to the thermal stability of the molecule. The relationship between the molecular structure and energetic properties is a key focus of research. scientific.netnih.gov Theoretical and experimental studies have shown that the introduction of specific functional groups onto the tetrazine ring can significantly enhance energetic performance. nih.gov For example, nitro (-NO₂) or azido (B1232118) (-N₃) groups can increase the heat of formation and detonation velocity, while amino (-NH₂) groups can improve thermal stability. scientific.netnih.gov Many energetic compounds based on the tetrazine scaffold demonstrate a desirable combination of high performance, good thermal stability, and low sensitivity to mechanical stimuli like impact and friction. mdpi.comresearchgate.net

Tetrazine Derivative ClassKey PropertiesPotential Application
Polynitroalkoxy-1,2,4,5-tetrazinesGood thermal stability, low melting pointMelt-castable explosives dntb.gov.ua
Azido-substituted tetrazinesHigh heat of formationHigh-performance explosives scientific.netnih.gov
Amino-substituted tetrazinesEnhanced thermal stability, high nitrogen contentInsensitive munitions, gas generators nih.govtandfonline.com
3,3´-azobis(6-amino-1,2,4,5-tetrazine)High heat of formation (+862 kJ/mol), thermally stable to 252°CHighly energetic and explosive material iau.ir

This compound as a Versatile Synthetic Intermediate

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes this compound a highly reactive and versatile component in organic synthesis, particularly in cycloaddition reactions.

The most prominent application of this compound in synthesis is its role as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions to form the pyridazine ring system. rsc.orgnih.gov In this reaction, the electron-poor tetrazine reacts with an electron-rich dienophile, such as an alkyne or an alkene. The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which results in the extrusion of stable dinitrogen (N₂) gas and the formation of an aromatic pyridazine ring. nih.gov

This method is highly efficient for creating substituted pyridazines. The reaction of this compound with various dienophiles proceeds with high regioselectivity, which is often controlled by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. rsc.org For example, the reaction with ynamines proceeds in excellent yield, while reactions with alkynyl sulfides can be controlled to produce specific regioisomers. rsc.org The reaction conditions are often mild, further enhancing the synthetic utility of this transformation. nih.gov

DienophileReaction ConditionsProduct TypeYieldReference
YnamineNo activator needed6-amino-3-phenylpyridazineExcellent rsc.org
Phenylacetylenep-xylene, 150 °C3,6-diphenylpyridazineHigh rsc.org
Ethyl-4-tolylethynyl sulfideHFIP, 40 °C4-ethylthio-6-phenyl-3-(p-tolyl)pyridazineGood rsc.org
Enamines, Ketene acetals, Enol ethers25 °CSubstituted pyridazinesHigh nih.gov

Beyond the synthesis of simple pyridazines, this compound serves as a foundational building block for more complex and novel heterocyclic structures. The IEDDA reaction can be employed with more elaborate dienophiles to construct fused ring systems. For instance, reacting tetrazines with enamine tautomers of cyclic imines, such as 2-phenylpyrroline, leads to the formation of fused pyridazine systems like pyridopyridazines. mdpi.com

Furthermore, the tetrazine moiety itself can be part of a larger, multifunctional molecule, enabling the synthesis of linear oligoheterocycles. In these cases, the tetrazine ring acts as a latent pyridazine, which can be unmasked through a cycloaddition-dinitrogen extrusion sequence. This strategy allows for the assembly of complex molecules containing a sequence of different heterocyclic rings, such as tetrazine, pyridazine, and oxadiazole units, which are not easily accessible through other synthetic routes. researchgate.net The high reactivity and predictable reaction pathway of the phenyl-tetrazine unit make it an invaluable tool for constructing diverse and complex heterocyclic architectures. mdpi.com

Future Research Directions and Emerging Paradigms for 3 Phenyl 1,2,4,5 Tetrazine Chemistry

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of 1,2,4,5-tetrazines has traditionally relied on methods such as the reaction of nitriles with hydrazine (B178648). iau.ir However, these methods often result in low yields. iau.ir The development of more efficient and versatile synthetic routes is crucial for accessing complex 3-phenyl-1,2,4,5-tetrazine derivatives with tailored functionalities. Future research is focused on creating methodologies that are rapid, efficient, and environmentally friendly. researchgate.net

One promising approach is the development of one-pot synthesis methods. researchgate.net For instance, a one-pot synthesis of gold nano-objects has been described by simply mixing a gold salt (HAuCl4), dodecanethiol, and 3,6-di-2-pyridyl-1,2,4,5-tetrazine. researchgate.net Another area of development is the use of microwave irradiation to induce reactions, which has been shown to significantly reduce reaction times from hours to minutes compared to conventional methods. researchgate.net

The synthesis of asymmetrically substituted tetrazines remains a challenge. researchgate.net Novel strategies are being developed to overcome this, including stepwise methods via intermediates like 1,2-dichloromethylene hydrazine. researchgate.net The use of versatile building blocks, such as 3-bromo-6-phenyl-1,2,4,5-tetrazine (B3261920), allows for the introduction of various substituents via cross-coupling reactions. enamine.net A recently developed oxidant- and metal-free synthesis of 3-bromo-1,2,4,5-tetrazines provides a safer and more efficient route to these valuable intermediates. ub.edu

Furthermore, the synthesis of novel fused heterocyclic systems containing the 1,2,4,5-tetrazine (B1199680) ring is an active area of research. For example, new enamine.netresearchgate.netnih.govtriazolo[1,5-b] iau.irenamine.netresearchgate.netnih.govtetrazines have been synthesized through the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments. beilstein-journals.orgnih.gov

Synthetic Method Description Advantages Reference
Microwave-assisted synthesisUse of microwave irradiation to accelerate Diels-Alder reactions for the synthesis of 1,2,3,6-tetrahydro-1,2,4,5-tetrazine derivatives.Rapid, efficient, economic, and environmentally friendly. researchgate.net
Oxidant- and metal-free synthesisA method for the synthesis of 3-bromo-1,2,4,5-tetrazines that avoids the use of harsh oxidizing agents and metal catalysts.Safer, higher overall yields, and avoids volatile intermediates. ub.edu
Oxidative cyclizationSynthesis of enamine.netresearchgate.netnih.govtriazolo[1,5-b] iau.irenamine.netresearchgate.netnih.govtetrazines by the action of (diacetoxyiodo)benzene on 1,2,4,5-tetrazines bearing amidine fragments.Provides access to novel fused heterocyclic systems. beilstein-journals.orgnih.gov

Elucidation of Unexplored Reaction Pathways and Mechanisms

While the inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines is a cornerstone of their application in bioorthogonal chemistry, researchers are actively exploring other reaction pathways and seeking a deeper understanding of their mechanisms. nih.govresearchgate.net The reactivity of 1,2,4,5-tetrazines is highly dependent on the substituents at the 3- and 6-positions, with electron-withdrawing groups increasing reactivity. researchgate.net

Recent studies have investigated the N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, a reaction promoted by the Lewis acid ZnCl2. nih.gov This reaction provides access to unexplored 1,2,4-triazines as a single regioisomer. nih.gov Computational studies using DFT calculations have been employed to explore the mechanism of this solvent-dependent reaction, revealing a novel pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement. nih.gov

The substitution reactions of 1,2,4,5-tetrazines with nucleophiles like ammonia and hydrazine have also been a subject of investigation. wur.nl Mechanistic studies, including the use of 15N-labeling, have been crucial in elucidating complex reaction pathways such as the SN(ANRORC) mechanism, which involves an Addition of the Nucleophile, Ring Opening, and Ring Closure sequence. wur.nl

Furthermore, the reaction of 1,2,3,5-tetrazines with amidines has been shown to proceed through an addition/N2 elimination/cyclization pathway, rather than the expected Diels-Alder/retro Diels-Alder sequence. acs.org This discovery of orthogonal reactivity between different tetrazine isomers opens up new possibilities for their simultaneous use in complex chemical systems. acs.orgnih.gov

Reaction Type Reactants Product Key Mechanistic Feature Reference
N1/N4 1,4-Cycloaddition1,2,4,5-tetrazines and enamines1,2,4-triazinesLewis acid promotion, C-N bond formation, 3,3-sigmatropic rearrangement nih.govnih.gov
SN(ANRORC) Substitution1,2,4,5-tetrazines and hydrazineSubstituted 1,2,4,5-tetrazinesAddition of nucleophile, ring opening, and ring closure wur.nl
Addition/N2 Elimination/Cyclization1,2,3,5-tetrazines and amidinesPyrimidines/1,3,5-triazinesStepwise pathway, orthogonal to Diels-Alder acs.org

Advanced Computational Design and Materials Prediction

Computational chemistry is becoming an indispensable tool for designing novel this compound derivatives and predicting their properties for various applications. Density Functional Theory (DFT) calculations are being used to investigate the electronic structures, heats of formation, detonation velocities, and thermal stabilities of tetrazine-based high-energy materials. researchgate.net These computational screenings help in identifying promising candidates with high detonation properties and good thermal stability before their synthesis, thus accelerating the discovery of new materials. researchgate.net

Computational studies have also been instrumental in understanding the reactivity of tetrazines. For example, DFT calculations have elucidated the mechanism of the reaction between 1,2,4,5-tetrazines and enamines, highlighting the crucial role of the solvent in determining the reaction pathway. nih.gov Such insights are vital for optimizing reaction conditions and designing more efficient synthetic routes.

The photophysical properties of tetrazine derivatives are also being explored through computational methods. These studies help in designing new fluorogenic probes and materials for optoelectronic applications. enamine.net For instance, the combination of 1,2,4,5-tetrazine with 1,3,4-thiadiazole (B1197879) has been investigated for its potential in optoelectronics, with computational studies predicting good charge-transport properties. semanticscholar.orgresearchgate.net

Integration into Next-Generation Chemical Biology Tools

The IEDDA reaction between 1,2,4,5-tetrazines and strained alkenes is a powerful tool in bioorthogonal chemistry, allowing for the selective labeling of biomolecules in living systems. nih.govresearchgate.net Future research is focused on developing next-generation chemical biology tools based on this compound that offer enhanced performance and new functionalities.

One area of focus is the development of "click-to-release" chemistry, where the tetrazine ligation triggers the release of a cargo molecule. enamine.net This has potential applications in targeted drug delivery. Another important application is in fluorescence quenching. A fluorophore attached to a tetrazine is quenched, and its fluorescence is restored upon cycloaddition, enabling the development of fluorogenic probes for imaging and sensing. enamine.net

The synthesis of novel, conjugatable tetrazines with improved stability and reactivity is a key goal. nih.gov Researchers are synthesizing and screening libraries of tetrazines to identify candidates that are highly stable and water-soluble, making them ideal for biological studies. nih.gov The development of 3-bromo-1,2,4,5-tetrazines as novel tools for chemical biology is a significant advancement, as they serve as versatile precursors for various functionalized tetrazines. ub.edu

The discovery of the orthogonal reactivity of 1,2,3,5-tetrazines with amidines, which does not interfere with the 1,2,4,5-tetrazine/strained alkyne ligation, opens up the possibility of performing multiple, simultaneous bioorthogonal reactions within the same biological system. acs.orgsciencedaily.com

Exploration of New Materials Science Applications

The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for a wide range of materials. While their use as high-energy materials is well-documented, new applications in materials science are continuously being explored. iau.irsciengine.com

The nitrogen-rich tetrazine ring is redox-active and can reversibly form a stable radical anion, a property that is being exploited in the development of photo- and electroactive materials. iau.irresearchgate.net Tetrazine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), laser dyes, and perovskite solar cells. semanticscholar.org The combination of 1,2,4,5-tetrazine with other heterocyclic rings, such as 1,3,4-thiadiazole, is a promising strategy for creating new organic n-type semiconductors with good charge-transport properties. semanticscholar.orgresearchgate.net

The ability of tetrazines to participate in IEDDA reactions is also being leveraged in materials science for applications such as polymer synthesis and modification. nih.gov This "click chemistry" approach allows for the efficient and specific formation of polymer networks and the functionalization of material surfaces.

Furthermore, the high nitrogen content and positive enthalpy of formation of tetrazines make them suitable for the development of next-generation high-energy materials with improved performance and reduced sensitivity. sciengine.com Research in this area focuses on the synthesis of bridged and fused tetrazine-based energetic materials. sciengine.com

Q & A

Basic Question: What are the common synthetic routes for 3-phenyl-1,2,4,5-tetrazine, and how can its purity be verified?

Answer:
this compound is typically synthesized via oxidation of dihydrotetrazine precursors or functionalization of preformed tetrazine cores. For example, a scalable method involves reacting phenyl-substituted intermediates with nitrosating agents (e.g., NaNO₂/HCl) to dehydrogenate dihydrotetrazines . Post-synthesis, purity is assessed using NMR (e.g., 1^1H and 13^13C NMR to confirm substitution patterns) and elemental analysis. UV-Vis spectroscopy can also monitor characteristic absorption bands (e.g., λₘₐₓ ~500–550 nm for tetrazines) .

Basic Question: How does the reactivity of this compound compare to its symmetrical analogs (e.g., 3,6-diphenyl-1,2,4,5-tetrazine)?

Answer:
Monosubstituted tetrazines like this compound exhibit higher reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions compared to disubstituted analogs. Computational studies (e.g., Distortion/Interaction Activation Strain Analysis, DIA) reveal reduced steric repulsion and lower distortion energy in the monosubstituted compound, enabling asynchronous orbital interactions with dienophiles . Experimentally, 3-phenyl derivatives react faster with strained alkenes (e.g., norbornene) than disubstituted counterparts .

Advanced Question: How can computational methods predict the reactivity of substituted tetrazines in bioorthogonal reactions?

Answer:
Density Functional Theory (DFT) and Energy Decomposition Analysis (EDA) are key tools. For this compound, DFT models quantify the effects of substituents on frontier molecular orbitals (FMOs). EDA partitions activation energy into distortion (geometric strain) and interaction (orbital overlap) components. Monosubstitution reduces Pauli repulsion during cycloaddition, lowering activation barriers and enhancing reaction rates . These models guide the design of tetrazines with tailored reactivity for applications like live-cell imaging .

Advanced Question: What strategies address contradictions in experimental vs. computational reactivity data for tetrazines?

Answer:
Discrepancies often arise from solvent effects, steric hindrance, or unaccounted electronic factors. For example, computational predictions of 3-phenyl-tetrazine’s reactivity with alkenes may not align with experimental kinetics if solvation or entropy is neglected. To resolve this:

  • Perform solvent-correlated DFT calculations (e.g., COSMO-RS).
  • Use microkinetic modeling to integrate temperature-dependent data.
  • Validate with experimental techniques like stopped-flow spectroscopy .

Basic Question: What safety precautions are critical when handling this compound?

Answer:
The compound is thermally sensitive and potentially explosive. Key precautions include:

  • Storage at −20°C under inert gas (N₂/Ar) to prevent degradation.
  • Use of blast shields and remote handling tools during synthesis.
  • Avoidance of protic solvents (e.g., H₂O, alcohols) to prevent unintended hydrolysis .

Advanced Question: How can this compound be functionalized for site-selective protein labeling?

Answer:
The 3-bromo derivative (synthesized via bromination of the tetrazine core) enables nucleophilic aromatic substitution (SNAr) with thiols or amines under mild conditions. For example:

  • Step 1: Synthesize 3-bromo-1,2,4,5-tetrazine using Lawesson’s reagent or HBr/H₂O₂ .
  • Step 2: React with cysteine residues or engineered lysines on proteins.
  • Step 3: Validate labeling via MALDI-TOF/MS or fluorescence assays .
    This approach is used in antibody-drug conjugates (e.g., Trastuzumab) for targeted therapy .

Advanced Question: What role does this compound play in designing energetic materials (EMs)?

Answer:
Unsymmetrical tetrazines like 3-phenyl derivatives exhibit high heats of formation (HOF) and thermal stability, critical for EMs. Key steps:

  • Synthesis: Introduce nitro or azido groups via electrophilic substitution (e.g., HNO₃/H₂SO₄ for nitration).
  • Characterization: Measure HOF via bomb calorimetry and detonation velocity via Chapman-Jouguet calculations.
  • Optimization: Balance energy density (via HOF) and stability (via DSC/TGA) .
    Example: Diazido-tetrazine derivatives show superior HOF (>400 kJ/mol) but require careful handling due to shock sensitivity .

Basic Question: How is this compound characterized spectroscopically?

Answer:

  • NMR: 1^1H NMR shows aromatic protons at δ 7.0–8.5 ppm; 13^13C NMR confirms tetrazine carbons at δ 150–160 ppm .
  • UV-Vis: Strong absorption at ~520 nm (π→π* transition) with ε >10⁴ M⁻¹cm⁻¹ .
  • IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–N (950–1100 cm⁻¹) .

Advanced Question: How can hyperpolarized ¹⁵N-labeled 3-phenyl-tetrazine enhance MRI sensitivity?

Answer:
¹⁵N-labeling at the tetrazine core enables dynamic nuclear polarization (DNP) for hyperpolarized MRI:

  • Synthesis: Use ¹⁵N-enriched hydrazine precursors during tetrazine formation.
  • Polarization: DNP at 1.2 K enhances ¹⁵N signal >10,000-fold.
  • Application: Track real-time bioorthogonal reactions (e.g., iEDDA with trans-cyclooctene) in vivo .

Advanced Question: What challenges arise in synthesizing unsymmetrical 1,2,4,5-tetrazine derivatives, and how are they addressed?

Answer:
Challenges include regioselectivity and competing side reactions. Solutions:

  • Regiocontrol: Use directing groups (e.g., methoxy) to bias substitution .
  • Stepwise Synthesis: Build the tetrazine ring sequentially (e.g., Pinner reaction with nitriles) .
  • Purification: Flash chromatography or recrystallization to isolate isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.